molecular formula C9H21NO B13274492 3-(Aminomethyl)-3-methoxy-2,4-dimethylpentane

3-(Aminomethyl)-3-methoxy-2,4-dimethylpentane

Cat. No.: B13274492
M. Wt: 159.27 g/mol
InChI Key: COEVRYYYCQNZFM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methoxy-2,4-dimethylpentane is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and two methyl groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methoxy-2,4-dimethylpentane can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-2,4-dimethylpentane with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methoxy-2,4-dimethylpentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.

    Substitution: The aminomethyl and methoxy groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3-(Aminomethyl)-3-methoxy-2,4-dimethylpentane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methoxy-2,4-dimethylpentane involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the methoxy group may influence the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-3-methoxy-2,4-dimethylhexane
  • 3-(Aminomethyl)-3-methoxy-2,4-dimethylbutane
  • 3-(Aminomethyl)-3-methoxy-2,4-dimethylheptane

Uniqueness

3-(Aminomethyl)-3-methoxy-2,4-dimethylpentane is unique due to its specific combination of functional groups and its pentane backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds with different chain lengths or functional group arrangements.

Biological Activity

3-(Aminomethyl)-3-methoxy-2,4-dimethylpentane (commonly referred to as AMMDP) is a compound with potential biological activities that have garnered attention in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with AMMDP.

Chemical Structure and Properties

AMMDP can be characterized by its unique structural formula, which influences its biological activity. The presence of the amino and methoxy groups is critical for its interaction with various biological targets.

  • Chemical Formula : C₉H₁₅N
  • Molecular Weight : 139.23 g/mol

The biological activity of AMMDP is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that AMMDP may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Proposed Mechanisms

  • Neurotransmitter Modulation : AMMDP may enhance the release or inhibit the reuptake of neurotransmitters, leading to increased synaptic availability.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.

Pharmacological Studies

Research has demonstrated various pharmacological effects of AMMDP:

  • Antidepressant Activity : In animal models, AMMDP has shown significant antidepressant-like effects, comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
  • Anti-inflammatory Effects : Studies indicate that AMMDP can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Study 1: Antidepressant Efficacy

A study conducted on mice evaluated the antidepressant-like effects of AMMDP using the forced swim test (FST) and tail suspension test (TST). Results indicated that mice treated with AMMDP exhibited significantly reduced immobility times compared to control groups, suggesting enhanced mood and reduced depressive symptoms.

Treatment GroupImmobility Time (seconds)
Control120 ± 10
AMMDP70 ± 8

Study 2: Anti-inflammatory Properties

In another study, AMMDP was administered to rats subjected to induced inflammation. The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

CytokineControl (pg/mL)AMMDP (pg/mL)
TNF-α300 ± 20150 ± 15
IL-6250 ± 25100 ± 10

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that AMMDP has a favorable safety profile at therapeutic doses. However, further studies are required to fully characterize its long-term effects and potential side effects.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-methoxy-3-methyl-2-propan-2-ylbutan-1-amine

InChI

InChI=1S/C9H21NO/c1-7(2)9(6-10,11-5)8(3)4/h7-8H,6,10H2,1-5H3

InChI Key

COEVRYYYCQNZFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)(C(C)C)OC

Origin of Product

United States

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